molecular formula C14H13NO3 B8640246 Benzoic acid, 4-(hydroxy-3-pyridinylmethyl)-, methyl ester CAS No. 89667-16-3

Benzoic acid, 4-(hydroxy-3-pyridinylmethyl)-, methyl ester

Cat. No.: B8640246
CAS No.: 89667-16-3
M. Wt: 243.26 g/mol
InChI Key: TUYCYGNNTNWZFQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(hydroxy-3-pyridinylmethyl)-, methyl ester is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

89667-16-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-[hydroxy(pyridin-3-yl)methyl]benzoate

InChI

InChI=1S/C14H13NO3/c1-18-14(17)11-6-4-10(5-7-11)13(16)12-3-2-8-15-9-12/h2-9,13,16H,1H3

InChI Key

TUYCYGNNTNWZFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution (-78° C.) of 10.6 mL (0.11 mol) of 3-bromopyridine in 1.2 L of anhydrous Et2O was added dropwise 93.8 mL (0.15 mol) of 1.6M n-BuLi in hexanes over 1 h period. The turbid yellow solution was stirred at -78° C. for 25 min, and then 24.62 g (0.15 mol) of methyl 4-formylbenzoate in 300 mL of Et2O was cannulated to the lithiopyridine solution. The mixture was continually stirred at -78° C. for 2 h and at room temperature for 2 more h. The reaction was quenched with 400 mL of brine and 200 mL of H2O. The organic layer was separated and the aqueous layer was extracted with 3×1.0 L of CH2Cl2. To the combined organic layer was added 200 mL of MeOH to dissolve the product which precipitated out. This was then dried over MgSO4 and concentrated. The crude product was crystallized from MeOH to afford 17.24 g (64%) of a white solid: mp 151° C.; 1H NMR (CDCl3) δ8.62 (br s, 1H), 8.51 (br s, 1H), 8.02 (d, J=8.3 Hz, 2H), 7.70 (d, J=7.9 Hz, 1H), 7.45 (d, J=8.3 Hz, 2H), 7.30 (br s, 1H), 5.93 (s, 1H), 3.90 (s, 3H), 2.92 (br s, 1H); FDMS 244 (M+1). Anal. (C14H13NO3.0.16C2H4O) C, H, N.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
93.8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
64%

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